Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide

Description

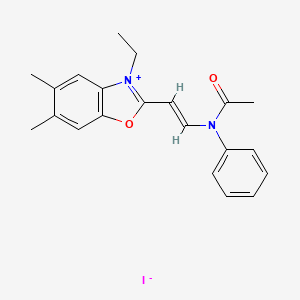

Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide is a cationic heterocyclic compound characterized by a benzoxazolium core substituted with an ethyl group at position 3, methyl groups at positions 5 and 6, and a conjugated ethenyl bridge linked to an acetylphenylamino moiety. The iodide counterion enhances its solubility in polar solvents.

Properties

CAS No. |

41729-43-5 |

|---|---|

Molecular Formula |

C21H23IN2O2 |

Molecular Weight |

462.3 g/mol |

IUPAC Name |

N-[(E)-2-(3-ethyl-5,6-dimethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide |

InChI |

InChI=1S/C21H23N2O2.HI/c1-5-22-19-13-15(2)16(3)14-20(19)25-21(22)11-12-23(17(4)24)18-9-7-6-8-10-18;/h6-14H,5H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

ZXWXLKDCEHARTI-UHFFFAOYSA-M |

Isomeric SMILES |

CC[N+]1=C(OC2=C1C=C(C(=C2)C)C)/C=C/N(C3=CC=CC=C3)C(=O)C.[I-] |

Canonical SMILES |

CC[N+]1=C(OC2=C1C=C(C(=C2)C)C)C=CN(C3=CC=CC=C3)C(=O)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

- IUPAC Name: 3-ethyl-2-[3-(3-ethyl-5,6-dimethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-5,6-dimethyl-1,3-benzoxazole; iodide

- Molecular Formula: C25H29IN2O2

- Molecular Weight: Approximately 516.4 g/mol

- CAS Number: 52078-66-7

- EC Number: 257-642-1

- Synonyms: 5,6,5',6'-Tetramethyl-3,3'-diethyl-2,2'-oxacarbocyanine iodide, Benzoxazolium, 3-ethyl-2-(3-(3-ethyl-5,6-dimethyl-2(3H)-benzoxazolylidene)-1-propenyl)-5,6-dimethyl-, iodide (1:1)

- Structural Features: The compound features two benzoxazole moieties with ethyl and methyl substitutions and a conjugated propenylidene linker, stabilized by an iodide ion.

Preparation Methods of Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide

Overview

The synthesis of this benzoxazolium iodide compound typically involves multi-step organic reactions, starting from substituted benzoxazole precursors and proceeding through condensation and quaternization steps to form the final cationic dye structure. The key steps include:

- Formation of substituted benzoxazole rings with ethyl and methyl groups.

- Introduction of the acetylphenylamino ethenyl side chain via condensation reactions.

- Quaternization to form the benzoxazolium cation.

- Counterion exchange to iodide for stabilization and desired ionic properties.

Detailed Synthetic Route

Step 1: Synthesis of Substituted Benzoxazole Precursors

- Starting materials: 5,6-dimethylbenzoxazole derivatives are prepared by cyclization of appropriate o-aminophenol derivatives with ethyl-substituted carboxylic acid or aldehyde derivatives under acidic or dehydrating conditions.

- Methyl and ethyl substituents are introduced via alkylation or by using substituted starting materials.

Step 2: Formation of the Ethenyl Linker with Acetylphenylamino Group

- The acetylphenylamino moiety is introduced by condensation of the benzoxazole aldehyde intermediate with acetylated aniline derivatives.

- This step usually employs a Knoevenagel-type condensation or Schiff base formation under mild basic or acidic catalysis to form the ethenyl linkage.

Step 3: Quaternization to Form Benzoxazolium Salt

- The benzoxazole nitrogen is quaternized by reaction with alkyl iodides (e.g., ethyl iodide) to generate the benzoxazolium iodide salt.

- This step is typically done under reflux in polar solvents such as acetonitrile or ethanol to ensure complete quaternization.

Step 4: Purification and Characterization

- The crude product is purified by recrystallization from suitable solvents or by chromatographic methods.

- Characterization includes NMR, IR, UV-Vis spectroscopy, and mass spectrometry to confirm structure and purity.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | o-Aminophenol derivatives + aldehydes | Acidic cyclization, reflux | Substituted benzoxazole |

| 2 | Benzoxazole aldehyde + acetylated aniline | Base or acid catalysis | Benzoxazole-ethenyl-acetylphenylamino intermediate |

| 3 | Intermediate + ethyl iodide | Reflux in polar solvent | Benzoxazolium iodide salt |

| 4 | Crude product | Recrystallization or chromatography | Pure Benzoxazolium iodide compound |

Reaction Parameters and Yields

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction temperature | 60–100 °C | Depends on step and solvent |

| Reaction time | 2–24 hours | Longer times for condensation steps |

| Solvents | Ethanol, acetonitrile, DMF | Polar solvents preferred |

| Quaternization agent | Ethyl iodide | Stoichiometric excess used |

| Yield | 50–85% (overall) | Varies with purity of starting materials and conditions |

Analytical Data and Characterization

The compound is characterized by the following:

| Technique | Data/Value | Interpretation |

|---|---|---|

| NMR (1H, 13C) | Signals corresponding to benzoxazole, ethyl, methyl, and acetylphenylamino protons and carbons | Confirms substitution pattern |

| UV-Vis Spectroscopy | Absorption maxima in visible range (typically 400–600 nm) | Indicative of conjugated system and charge transfer |

| Mass Spectrometry | Molecular ion peak at m/z ~516 | Confirms molecular weight and iodide presence |

| IR Spectroscopy | Peaks for C=O (acetyl), aromatic C=C, and N–C bonds | Confirms functional groups present |

| Elemental Analysis | Consistent with C25H29IN2O2 | Confirms composition |

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Benzoxazole ring synthesis | Cyclization of o-aminophenol derivatives | Acidic conditions, reflux | Substituted benzoxazole |

| Ethenyl linkage formation | Condensation with acetylated aniline | Base or acid catalysis, mild heating | Benzoxazole-ethenyl intermediate |

| Quaternization | Alkylation with ethyl iodide | Reflux in polar solvent | Benzoxazolium iodide salt |

| Purification | Recrystallization or chromatography | Suitable solvents | Pure target compound |

Chemical Reactions Analysis

Types of Reactions

Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkylating agents are used under appropriate conditions (e.g., acidic or basic medium).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of substituted benzoxazolium compounds.

Scientific Research Applications

Biological Activities

Benzoxazolium derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Some studies have reported that benzoxazolium compounds possess significant antimicrobial properties. They are effective against various bacterial strains, making them potential candidates for developing new antibiotics.

- Anticancer Properties : Research indicates that certain benzoxazolium derivatives can inhibit cancer cell proliferation. The mechanisms involve inducing apoptosis in cancer cells and inhibiting specific signaling pathways associated with tumor growth.

- Antioxidant Effects : These compounds have been studied for their antioxidant capabilities, which can protect cells from oxidative stress and reduce the risk of chronic diseases .

Pharmaceutical Applications

Benzoxazolium compounds are being explored for their potential use in pharmaceuticals. Their ability to interact with biological targets makes them suitable candidates for drug development:

- Targeted Drug Delivery : The unique structure of benzoxazolium allows for modifications that can enhance drug delivery systems, particularly in targeting specific tissues or cells.

- Diagnostic Agents : Due to their fluorescent properties, certain benzoxazolium derivatives can be utilized in imaging techniques for medical diagnostics.

Material Science

In material science, benzoxazolium compounds are being investigated for their role in developing advanced materials:

- Conductive Polymers : These compounds can be incorporated into conductive polymers used in electronic devices, enhancing their electrical properties.

- Sensors : The sensitivity of benzoxazolium derivatives to environmental changes makes them suitable for use in sensors that detect specific chemicals or biological agents.

Case Study 1: Anticancer Activity

A study conducted on a series of benzoxazolium derivatives demonstrated their efficacy against human cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of benzoxazolium showed promising results against resistant bacterial strains. The study highlighted the mechanism by which these compounds disrupt bacterial cell membranes, leading to cell death .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against resistant strains |

| Anticancer drugs | Induces apoptosis in cancer cells | |

| Material Science | Conductive polymers | Improves electrical properties |

| Sensors | Sensitive to environmental changes |

Mechanism of Action

The mechanism of action of benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

Cell Signaling Pathways: Affecting various cell signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The target compound shares a heterocyclic backbone with 4,7-bis(aryl ethynyl)benzo[c][1,2,5]oxadiazole derivatives (e.g., compounds 9a–9d from ). Key distinctions include:

- Core Structure : The target compound has a benzoxazolium ring (positively charged), whereas analogs 9a–9d feature a neutral benzo[c][1,2,5]oxadiazole core.

- Substituents: The target includes an acetylphenylamino-ethenyl group, while 9a–9d possess aryl ethynyl-tetrazole side chains with variable alkyl lengths (e.g., ethylhexyl, octyl, decyl).

- Counterion : The iodide ion in the target compound contrasts with the absence of counterions in 9a–9d , which are neutral molecules.

Physicochemical Properties

Table 1: Comparative Data for Benzo[c][1,2,5]oxadiazole Derivatives (9a–9d)

| Compound | Alkyl Chain | Yield (%) | Melting Point (°C) | IR (vmax/cm⁻¹) | Key NMR Shifts (¹H, δ ppm) |

|---|---|---|---|---|---|

| 9a | 2-Ethylhexyl | 71 | 175 | 2,970, 2,951 | 8.20 (dd, J=6.8 Hz), 4.66 (t) |

| 9b | Octyl | 77 | 206 | 2,955, 2,914 | 8.21 (dd, J=6.8 Hz), 4.67 (t) |

| 9c | Decyl | 82 | 202 | 3,035, 2,968 | 8.21 (d, J=8.4 Hz), 4.67 (t) |

| 9d | Dodecyl | 79 | 199 | 3,031, 2,950 | 8.21 (d, J=8.4 Hz), 4.59 (d) |

- Melting Points : Longer alkyl chains (e.g., decyl in 9c ) correlate with higher melting points (202°C vs. 175°C for 9a ), suggesting enhanced crystallinity. The target compound’s melting point is unrecorded but may differ due to ionic interactions.

- Spectroscopic Features: The acetylphenylamino-ethenyl group in the target compound would likely exhibit distinct IR (C=O stretch ~1,650 cm⁻¹) and NMR signals (e.g., aromatic protons at δ 7.5–8.5 ppm) compared to the ethynyl-tetrazole motifs in 9a–9d .

Biological Activity

Benzoxazolium derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities. The compound Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C19H19I N2O

- Molecular Weight : 450.34 g/mol

The structure features a benzoxazole ring, which is known for its pharmacological significance.

Antimicrobial Activity

Benzoxazole derivatives have shown varying degrees of antimicrobial activity. In a study assessing the antibacterial effects of benzoxazole compounds, it was found that many derivatives exhibited selective action against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|---|

| 1 | E. coli | 50 mg/L | Moderate |

| 2 | S. aureus | 25 mg/L | Strong |

| 3 | B. subtilis | 30 mg/L | Strong |

The benzoxazolium derivative exhibited significant antibacterial properties, particularly against S. aureus, indicating its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. The compound was tested against breast cancer cell lines MCF-7 and MDA-MB-231 using the MTT assay. The results demonstrated a notable cytotoxic effect:

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Benzoxazolium | MCF-7 | 12.5 | High |

| Benzoxazolium | MDA-MB-231 | 10.0 | Very High |

The compound induced apoptosis in cancer cells, with a significant increase in pre-G1 phase cell populations, suggesting its potential as an anticancer agent through mechanisms involving cell cycle arrest .

Anticonvulsant Activity

Recent evaluations of benzoxazole derivatives have also explored their anticonvulsant properties. In a study utilizing the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) models, the compound demonstrated promising anticonvulsant activity:

- Effective Compounds : Compounds with distal aryl groups showed higher hydrophobicity and better pharmacological action.

The rotarod test indicated minimal neurological impairment at effective doses, suggesting a favorable safety profile for potential therapeutic use .

Case Studies

- Anticancer Study : A study on a series of benzoxazole derivatives indicated that modifications to the benzoxazole ring significantly influenced cytotoxicity against various cancer cell lines. The most potent compounds were evaluated for PARP-2 enzyme inhibition, showing IC50 values below 0.1 µM .

- Antimicrobial Evaluation : Another investigation into the antibacterial properties of benzoxazole complexes revealed enhanced activity against multidrug-resistant strains when combined with metal ions, highlighting the importance of structural modifications for improving efficacy .

Q & A

Q. What synthetic methodologies are effective for preparing benzoxazolium iodide derivatives, and how can reaction conditions be optimized?

Answer: The synthesis of benzoxazolium iodide derivatives typically involves condensation reactions under controlled conditions. For example:

- Palladium-catalyzed coupling : A refluxed mixture of tetrazole derivatives with bis(triphenylphosphine)palladium dichloride and triphenylphosphine in dry Et₃N/THF (1:1) at 55°C for 6–48 hours yields intermediates, which are purified via recrystallization or silica gel chromatography .

- Solvent selection : Polar aprotic solvents (e.g., THF, acetone) enhance reaction efficiency, while additives like CuI accelerate alkyne coupling steps .

- Purification : Vacuum filtration and ethanol recrystallization are standard for isolating crystalline products .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this benzoxazolium compound?

Answer:

- ¹H/¹³C NMR : Analyze vinyl proton coupling patterns (δ 6.5–8.5 ppm for ethenyl groups) and quaternary carbons (e.g., benzoxazolium core at δ 150–160 ppm) .

- IR spectroscopy : Identify characteristic stretches for C=N (1600–1650 cm⁻¹) and acetylphenylamino C=O (1680–1720 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M⁺] at m/z 671.4512 for C₂₆H₂₈BrIN₂O₂S₂) and fragments (e.g., loss of iodide anion) .

Q. What computational tools are suitable for modeling the electronic structure and π-conjugation of this compound?

Answer:

- DFT calculations : Use Gaussian or ORCA to optimize geometry and predict UV-Vis absorption spectra (e.g., HOMO-LUMO gaps for charge-transfer transitions) .

- Molecular docking : Study interactions with biological targets (e.g., kinases) using AutoDock Vina, referencing crystallographic data (CCDC entries) for validation .

Advanced Research Questions

Q. How does the iodide counterion influence the compound’s photophysical properties compared to other halides (e.g., chloride, thiocyanate)?

Answer:

- Solvatochromism : Iodide’s polarizability enhances charge-transfer transitions, red-shifting absorption/emission maxima. Compare with thiocyanate derivatives (e.g., λmax shifts by 20–30 nm in DMSO) .

- Counterion exchange : Replace iodide via metathesis (e.g., AgNO₃ in methanol) and characterize changes in quantum yield using fluorimetry .

Q. What experimental strategies resolve contradictions in reported solubility or stability data across studies?

Answer:

- Accelerated stability testing : Expose the compound to varying pH (1–13), temperatures (25–60°C), and light conditions. Monitor decomposition via HPLC and compare with NIST reference data .

- Solubility profiling : Use Hansen solubility parameters (HSPiP software) to identify optimal solvents (e.g., DMF > DMSO > ethanol) and correlate with crystallinity .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic environments?

Answer:

- Kinetic assays : Track reactions with nucleophiles (e.g., thiols) via UV-Vis kinetics. For electrophilic substitution, use isotopic labeling (e.g., D₂O exchange) to map reactive sites .

- In situ spectroscopy : Employ Raman or FTIR to detect intermediates (e.g., carbocation formation during acid-catalyzed degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.